BenchChemオンラインストアへようこそ!

Crx-526

TLR4 antagonism Innate immunity Endotoxemia

CRX-526 is the preferred TLR4 antagonist for advanced diabetic nephropathy in eNOS knockout mice, with validated efficacy in reducing albuminuria and BUN. Its extracellular antagonism mechanism uniquely targets endothelial barrier dysfunction in ischemia-reperfusion injury, offering quantifiable improvements over intracellular inhibitors. This compound is extensively validated in murine colitis models, making it ideal for IBD research and as a positive control for novel TLR4 therapeutics.

Molecular Formula C69H127N2O19P
Molecular Weight 1319.7 g/mol
CAS No. 245515-64-4
Cat. No. B1669638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrx-526
CAS245515-64-4
SynonymsCRX-526
Molecular FormulaC69H127N2O19P
Molecular Weight1319.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC
InChIInChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1
InChIKeyPRIXXGNJDNLMBH-DPGPRPECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CRX-526 (CAS 245515-64-4): TLR4 Antagonist Procurement and Differentiation Guide


CRX-526 is a synthetic lipid A-mimetic with potent antagonistic activity against Toll-like receptor 4 (TLR4). It blocks the interaction of lipopolysaccharide (LPS) with the TLR4-MD2 complex, preventing downstream pro-inflammatory signaling [1]. This compound is an aminoalkyl-glucosaminide-phosphate derivative, and its antagonistic activity is directly linked to its specific secondary fatty acyl chain length [2].

Why Generic TLR4 Antagonist Substitution Fails: Evidence-Based Differentiation for CRX-526 Procurement


Direct substitution of TLR4 antagonists is not supported by quantitative evidence, as their mechanisms, potency, and in vivo efficacy vary substantially. While TAK-242 acts intracellularly and Eritoran has failed in Phase III clinical trials, CRX-526 demonstrates distinct, reproducible efficacy in specific disease models [1]. Its unique structural features and species-specific activity profile underscore the need for compound-specific validation in preclinical research [2].

CRX-526 Quantitative Differentiation Evidence Guide


CRX-526 Demonstrates Potent and Tunable LPS Antagonism In Vitro, Distinct from TAK-242

CRX-526 inhibits LPS-induced TNF-α production in human monocyte-derived macrophages in a concentration-dependent manner. A CRX-526:LPS weight ratio of 5:1 yields detectable inhibition, while a 50:1 ratio achieves complete blockade [1]. This quantifiable, ratio-dependent efficacy contrasts with the intracellular mechanism of TAK-242 (Resatorvid), which inhibits TLR4 signaling with IC50 values of 1.8 nM, 1.9 nM, and 1.3 nM for NO, TNF-α, and IL-6 production, respectively [2].

TLR4 antagonism Innate immunity Endotoxemia

CRX-526 Demonstrates Renoprotective Efficacy in Advanced Diabetic Nephropathy Model, Where Eritoran Failed Clinically

In eNOS knockout diabetic mice with advanced diabetic nephropathy, CRX-526 (administered for 8 weeks) significantly reduced albuminuria and blood urea nitrogen (BUN) without altering blood glucose or systolic blood pressure. It also attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury [1]. In contrast, Eritoran, a structurally related TLR4 antagonist, failed to show significant improvement over placebo in a Phase III clinical trial for sepsis [2].

Diabetic nephropathy Renal protection Inflammation

CRX-526 Improves Intestinal Microcirculation in Endotoxemia Model, Quantitatively Validated Against Vehicle Control

In an experimental endotoxemia rat model, CRX-526 treatment (1 mg/kg) significantly reduced leukocyte adhesion and improved capillary perfusion. In the longitudinal muscular layer, capillary perfusion decreased from 112.5 ± 5.9 cm/cm² in controls to 71.3 ± 11.0 cm/cm² after LPS challenge. CRX-526 restored perfusion to 111.0 ± 12.3 cm/cm² [1]. This effect was not replicated by generic TLR4 inhibitors in the same model.

Sepsis Microcirculation Endotoxemia

CRX-526 Antagonism is Species-Specific and Structure-Dependent, Enabling Preclinical Model Validation

The antagonistic activity of CRX-526 is directly determined by its secondary fatty acyl chain length [1]. An ether lipid analog of CRX-526 (compound 5) retained potent TLR4 antagonist activity similar to CRX-526 in human cell assays but showed no antagonist activity in murine models and was weakly agonistic [2]. This species-specific divergence is not observed with TAK-242 or Eritoran to the same degree, highlighting CRX-526's unique value for cross-species mechanistic studies.

Structure-activity relationship Species-specificity Drug development

CRX-526 Prevents Ischemia-Reperfusion Injury In Vivo, a Therapeutic Niche Not Addressed by TAK-242

In a murine model of lung ischemia-reperfusion injury, pretreatment with CRX-526 prevented edema development in vivo and reduced actin cytoskeletal rearrangement and gap formation in pulmonary microvascular endothelial monolayers [1]. While TAK-242 has been studied in other contexts, its efficacy in ischemia-reperfusion injury models is not as extensively characterized, and its intracellular mechanism may not address the rapid, transcription-independent endothelial barrier dysfunction targeted by CRX-526.

Ischemia-reperfusion injury Lung injury Endothelial permeability

CRX-526 Exhibits In Vivo Anti-Inflammatory Activity in Multiple Murine Colitis Models, Surpassing the Efficacy of Some Clinical Candidates

In two distinct murine models of inflammatory bowel disease (dextran sodium sulfate-induced colitis and multidrug resistance gene 1a-deficient mice), CRX-526 treatment significantly inhibited the development of moderate-to-severe disease [1]. This dual-model validation provides stronger evidence of in vivo efficacy than single-model studies often reported for other TLR4 antagonists. While Eritoran has shown some activity in inflammatory models, its clinical failure in sepsis raises questions about its translational utility, making CRX-526 a more reliable research tool for IBD studies.

Inflammatory bowel disease Colitis Inflammation

Optimal Research and Industrial Application Scenarios for CRX-526 (CAS 245515-64-4)


Preclinical Diabetic Nephropathy Studies

CRX-526 is the preferred TLR4 antagonist for rodent models of advanced diabetic nephropathy. Its validated efficacy in reducing albuminuria, BUN, and renal histopathology in eNOS knockout diabetic mice [1] makes it an essential tool for investigating TLR4-mediated renal injury mechanisms. For procurement decisions, its specific validation in this disease context surpasses that of TAK-242 or Eritoran, which lack comparable renal protection data.

Sepsis and Endotoxemia Microcirculation Research

For studies examining the role of TLR4 in microvascular dysfunction during endotoxemia or sepsis, CRX-526 provides quantifiable improvements in capillary perfusion and leukocyte adhesion [1]. This application scenario leverages the compound's unique extracellular antagonism mechanism, which directly impacts endothelial cell function, a property not shared by intracellular TLR4 inhibitors like TAK-242.

Inflammatory Bowel Disease (IBD) Mechanistic and Therapeutic Studies

CRX-526 is the most robustly validated TLR4 antagonist for IBD research, with efficacy demonstrated in two complementary murine colitis models [1]. Its ability to block LPS-induced TNF-α release in vivo and prevent disease development makes it an ideal positive control for testing novel IBD therapeutics or for dissecting the role of TLR4 in gut inflammation.

Ischemia-Reperfusion Injury and Organ Transplantation Research

Researchers investigating TLR4-mediated endothelial barrier dysfunction in ischemia-reperfusion injury, particularly in lung transplantation, should consider CRX-526 as a critical tool. Its demonstrated ability to prevent edema and reduce endothelial gap formation in vivo [1] addresses a specific pathophysiological mechanism that other TLR4 antagonists may not effectively target, making it a differentiated procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crx-526

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.